molecular formula C13H8BrClN2 B8748176 2-(5-Bromo-2-chlorophenyl)-1H-benzo[d]imidazole

2-(5-Bromo-2-chlorophenyl)-1H-benzo[d]imidazole

Cat. No.: B8748176
M. Wt: 307.57 g/mol
InChI Key: KKUFAHLKWKYFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-chlorophenyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C13H8BrClN2 and its molecular weight is 307.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8BrClN2/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI Key

KKUFAHLKWKYFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method 2—Step a Into a one necked round bottomed flask equipped with a magnetic stirrer, 5-bromo-2-chlorobenzoic acid (70.0 g, 297.3 mmol), o-phenylenediamine (64.3 g, 594.6 mmol) and methansulfonic acid (140 mL) were placed and heated to 170° C. in order to melt the solids. The system was stirred 5 h at this temperature, then left to come rt. The blue solid was treated with NaOH 35% (200 mL) obtaining a violet suspension (pH 5) that was filtered and washed with NaOH 0.5 M (2 L) and H2O (2 L). The product was dried under vacuum (60° C.), to give 61.6 g of a pure violet solid. (67%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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